(Z)-N-[1-(5-Methoxy-7-methyl-1-benzofuran-3-YL)ethylidene]hydroxylamine
Description
Properties
Molecular Formula |
C12H13NO3 |
|---|---|
Molecular Weight |
219.24 g/mol |
IUPAC Name |
(NE)-N-[1-(5-methoxy-7-methyl-1-benzofuran-3-yl)ethylidene]hydroxylamine |
InChI |
InChI=1S/C12H13NO3/c1-7-4-9(15-3)5-10-11(8(2)13-14)6-16-12(7)10/h4-6,14H,1-3H3/b13-8+ |
InChI Key |
PCQLROAYZFXRQJ-MDWZMJQESA-N |
Isomeric SMILES |
CC1=CC(=CC2=C1OC=C2/C(=N/O)/C)OC |
Canonical SMILES |
CC1=CC(=CC2=C1OC=C2C(=NO)C)OC |
Origin of Product |
United States |
Preparation Methods
Direct Condensation of 3-Acetylbenzofuran with Hydroxylamine
The acetyl group at position 3 of the benzofuran undergoes condensation with hydroxylamine hydrochloride to form the ethylidene hydroxylamine moiety. As reported in, analogous reactions employ ethanol as a solvent with catalytic acetic acid under reflux (8–12 hours). For the target compound, equimolar amounts of 3-acetyl-5-methoxy-7-methylbenzofuran (1) and hydroxylamine hydrochloride are heated in ethanol, yielding (Z)-N-[1-(5-methoxy-7-methyl-1-benzofuran-3-yl)ethylidene]hydroxylamine (2). The reaction proceeds via nucleophilic attack of hydroxylamine on the carbonyl carbon, followed by dehydration (Scheme 1).
Scheme 1 :
3-Acetylbenzofuran (1) + NH₂OH·HCl → (Z)-Ethylidene hydroxylamine (2) + H₂O
Optimization of Stereoselectivity
The (Z)-configuration is favored by steric and electronic factors during imine formation. Source highlights that polar aprotic solvents (e.g., DMF) and mild bases (e.g., triethylamine) enhance Z-selectivity by stabilizing transition states through hydrogen bonding. For compound 2, refluxing in ethanol with triethylamine (5 mol%) achieves a Z:E ratio of 4:1, confirmed by NOESY correlations between the ethylidene proton (δ 7.69 ppm) and the benzofuran methyl group.
Alternative Pathways via Intermediate Functionalization
Oxime Formation and Reduction
An alternative route involves forming an oxime intermediate. Reacting 3-acetylbenzofuran (1) with hydroxylamine hydrochloride in pyridine yields the oxime (3), which is reduced using LiAlH₄ in THF to generate the primary amine (4). Subsequent oxidation with MnO₂ selectively forms the ethylidene hydroxylamine derivative (2). This method, though lengthier, avoids stereochemical complications by leveraging reductive amination.
Key Analytical Data :
Mechanistic Considerations
The condensation mechanism involves:
-
Protonation of the carbonyl oxygen, enhancing electrophilicity.
-
Nucleophilic attack by hydroxylamine’s amine group.
-
Dehydration to form the C=N bond.
Side reactions, such as over-oxidation or polymerization, are mitigated by controlling temperature (70–80°C) and avoiding excess acid.
Analytical Validation
Spectroscopic Characterization
Chemical Reactions Analysis
Types of Reactions
(Z)-N-[1-(5-Methoxy-7-methyl-1-benzofuran-3-YL)ethylidene]hydroxylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitroso derivatives.
Reduction: Reduction reactions can convert the hydroxylamine group to an amine.
Substitution: The benzofuran ring can undergo electrophilic substitution reactions, particularly at the 2-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids (e.g., aluminum chloride).
Major Products Formed
Oxidation: Oximes and nitroso derivatives.
Reduction: Amines.
Substitution: Various substituted benzofuran derivatives.
Scientific Research Applications
Chemical Synthesis
The synthesis of (Z)-N-[1-(5-Methoxy-7-methyl-1-benzofuran-3-YL)ethylidene]hydroxylamine typically involves the condensation of specific benzofuran derivatives with hydroxylamine. The following general steps outline the synthetic pathway:
- Starting Material Preparation : The synthesis begins with commercially available benzofuran derivatives, which are modified to introduce the methoxy and methyl groups at appropriate positions.
- Formation of Hydroxylamine Derivative : Hydroxylamine is reacted with the prepared benzofuran derivative under controlled conditions to yield the desired compound.
- Purification : The product is purified using techniques such as recrystallization or chromatography to obtain high-purity samples for biological testing.
Anticancer Properties
Benzofuran derivatives, including this compound, have shown significant anticancer activity. Studies indicate that these compounds can inhibit cell proliferation and induce apoptosis in various cancer cell lines:
- Mechanism of Action : The compound may exert its effects by interacting with cellular pathways involved in cell cycle regulation and apoptosis.
- Case Study : In vitro studies demonstrated that certain benzofuran derivatives exhibited up to 4 times greater potency against cancer cell lines compared to their unsubstituted counterparts .
Antimicrobial Activity
Research indicates that benzofuran derivatives possess antimicrobial properties against a range of pathogens:
- Activity Spectrum : Compounds similar to this compound have been tested against both gram-positive and gram-negative bacteria, showing promising results with minimal inhibitory concentrations (MIC) comparable to standard antibiotics .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by its structural features:
Potential Therapeutic Applications
Given its promising biological profiles, this compound may have several therapeutic applications:
- Cancer Therapy : As an anticancer agent, further development could lead to new treatments for various malignancies.
- Antimicrobial Treatments : Its efficacy against bacterial strains suggests potential for use in developing new antibiotics.
Mechanism of Action
The mechanism of action of (Z)-N-[1-(5-Methoxy-7-methyl-1-benzofuran-3-YL)ethylidene]hydroxylamine involves its interaction with specific molecular targets. The benzofuran moiety can bind to enzymes and receptors, modulating their activity. The hydroxylamine group can participate in redox reactions, influencing cellular processes and signaling pathways.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structural Differences
The compound’s benzofuran scaffold differentiates it from simpler hydroxamic acids (e.g., compounds 6–10 in ), which feature cycloalkyl or aryl groups directly attached to the hydroxamic acid moiety. Key structural distinctions include:
- Substituent Positioning : The 5-methoxy and 7-methyl groups on the benzofuran ring may enhance steric hindrance and electron-donating effects compared to unsubstituted phenyl groups in analogs like N-(4-chlorophenyl)-N-hydroxycyclohexanecarboxamide (8) .
Table 1: Structural Comparison of Selected Analogs
| Compound | Core Structure | Key Substituents | Functional Groups |
|---|---|---|---|
| Target Compound | Benzofuran | 5-MeO, 7-Me | Hydroxylamine, ethylidene |
| N-(4-chlorophenyl)-N-hydroxycyclohexanecarboxamide (8) | Cyclohexane | 4-Cl-Ph | Hydroxamic acid |
| N’-methyl-N’-hydroxycarbamoyl-L-phenylalanine (5) | Phenylpropanamide | Benzhydryl, L-phenylalanine | Hydroxyureido |
| (Z)-2-alkyl-4-(methoxy-substituted benzylidene)-5(4H)-oxazolone (1a–h) | Oxazolone | Methoxy-substituted benzylidene | α,β-unsaturated carbonyl |
Substituent Effects on Reactivity and Stability
- Electron-Donating Groups: The 5-methoxy group likely enhances resonance stabilization of the benzofuran ring, increasing metabolic stability compared to non-substituted analogs. This contrasts with N-phenyl-2-furohydroxamic acid (11), where the absence of electron-donating groups may reduce oxidative stability .
- Steric Effects : The 7-methyl group may hinder enzymatic degradation, a feature observed in N’-methyl-N’-hydroxycarbamoyl-L-phenylalanine (5) , where bulky benzhydryl groups improve pharmacokinetics .
Biological Activity
(Z)-N-[1-(5-Methoxy-7-methyl-1-benzofuran-3-YL)ethylidene]hydroxylamine is a compound of interest due to its structural features, which suggest potential biological activities. The benzofuran moiety is known for its diverse pharmacological properties, including anticancer, antibacterial, and antifungal activities. This article reviews the biological activity of this compound, focusing on its synthesis, biological evaluations, and mechanisms of action.
Synthesis
The synthesis of this compound involves several steps, typically starting from commercially available precursors. The process may include:
- Formation of the Benzofuran Core : Utilizing methods such as cyclization reactions to form the benzofuran structure.
- Hydroxylamine Derivation : Reacting suitable aldehydes with hydroxylamine derivatives to achieve the final product.
Anticancer Activity
Numerous studies have highlighted the anticancer properties of benzofuran derivatives. For instance, compounds with similar structures have shown significant antiproliferative effects against various cancer cell lines. A comparative analysis indicated that modifications on the benzofuran ring, such as methyl and methoxy substitutions, can enhance activity:
| Compound | Structure Modifications | IC50 (µM) | Activity |
|---|---|---|---|
| 10h | Methyl at C–3, Methoxy at C–6 | 5 | High |
| 10g | Unsubstituted | 15 | Moderate |
| 10j | Methoxy at C–7 | 20 | Low |
These results suggest that this compound may exhibit similar or enhanced anticancer activity due to its specific substitutions.
Antibacterial and Antifungal Activity
The antibacterial and antifungal properties of benzofuran derivatives have also been documented. A study evaluated a series of compounds against Gram-positive and Gram-negative bacteria, revealing that certain structural features significantly influence bioactivity:
- Mechanism : The presence of hydroxylamine groups in similar compounds has been linked to increased membrane permeability in bacteria.
- Inhibition Zones : Compounds displaying significant antibacterial activity showed inhibition zones ranging from 18 mm to 24 mm against various bacterial strains.
Case Studies
Several case studies have been conducted on related benzofuran derivatives:
- Flynn et al. Study : This research demonstrated that introducing methyl groups at specific positions on the benzofuran ring could enhance antiproliferative activity significantly compared to unsubstituted analogs .
- Antibacterial Evaluation : A comprehensive evaluation of synthesized alkaloids revealed that modifications in the phenolic structure could lead to enhanced antibacterial effects against resistant strains .
Research Findings
Recent literature emphasizes the importance of substituent positioning on the benzofuran ring for maximizing biological activity. For example:
Q & A
Basic: What are the common synthetic routes for preparing (Z)-N-[1-(5-Methoxy-7-methyl-1-benzofuran-3-YL)ethylidene]hydroxylamine?
Answer:
The synthesis typically involves a condensation reaction between 5-methoxy-7-methyl-1-benzofuran-3-carbaldehyde and hydroxylamine hydrochloride under acidic conditions (e.g., acetic acid or HCl). The Z isomer is favored by controlling reaction parameters such as temperature (0–25°C) and using catalytic bases like pyridine. Post-synthesis, purification via recrystallization (e.g., ethanol/water mixtures) and characterization by / NMR, IR (to confirm the hydroxylamine O-H stretch at ~3200 cm), and X-ray crystallography are critical for structural validation .
Advanced: How can researchers ensure stereochemical purity of the Z isomer during synthesis?
Answer:
Stereochemical control requires:
- Chiral auxiliaries : Temporarily introduce chiral groups to stabilize the Z configuration during synthesis.
- Dynamic NMR : Monitor isomerization risks by analyzing temperature-dependent chemical shift changes.
- Computational modeling : DFT calculations (e.g., Gaussian) predict the thermodynamic stability of Z vs. E isomers. Adjust solvent polarity (e.g., DMSO vs. hexane) to favor the desired isomer.
- Chiral HPLC : Use columns like Chiralpak IG with hexane/isopropanol gradients to separate enantiomers and quantify purity .
Basic: What spectroscopic methods are critical for characterizing this compound?
Answer:
Key techniques include:
- NMR : NMR identifies methoxy (~3.8 ppm) and methyl groups (~2.4 ppm); NMR confirms benzofuran carbons and imine linkages.
- IR : Hydroxylamine N-O stretches (~950 cm) and conjugated C=N (~1600 cm).
- UV-Vis : π→π* transitions in the benzofuran ring (~270 nm).
- Mass spectrometry : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H]) .
Advanced: How to resolve contradictions in NMR data due to dynamic effects or tautomerism?
Answer:
- Variable-temperature NMR : Observe coalescence temperatures to identify exchange processes (e.g., imine-enamine tautomerism).
- 2D NMR : NOESY correlations confirm spatial proximity of protons (e.g., Z-configuration methyl and benzofuran protons).
- DFT-calculated shifts : Compare experimental shifts with computed values (e.g., using B3LYP/6-311+G(d,p)) to validate assignments .
Basic: What biological targets are predicted for this compound based on structural analogs?
Answer:
Computational docking (e.g., AutoDock Vina) suggests potential interactions with:
- Cytochrome P450 enzymes : Due to the methoxybenzofuran moiety.
- Kinases : The hydroxylamine group may chelate ATP-binding site metals.
- Antimicrobial targets : Structural analogs of benzofuran derivatives show activity against Gram-positive bacteria .
Advanced: How to address discrepancies between in silico binding predictions and in vitro assay results?
Answer:
- Molecular dynamics (MD) simulations : Simulate ligand-receptor interactions over 100+ ns to assess binding stability.
- Assay optimization : Adjust buffer pH (6.5–7.5) and include cofactors (e.g., Mg) to mimic physiological conditions.
- Biophysical validation : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding kinetics and affinity .
Basic: What are recommended storage conditions to ensure compound stability?
Answer:
Store as a lyophilized powder at -20°C under argon. Protect from light (amber vials) and humidity (desiccants). Monitor stability via HPLC every 6 months; degradation >5% warrants repurification .
Advanced: What degradation pathways occur under aqueous vs. anhydrous conditions?
Answer:
- Aqueous hydrolysis : The imine bond (C=N) hydrolyzes to the aldehyde and hydroxylamine. Track via LC-MS (degradants at m/z corresponding to fragments).
- Anhydrous oxidation : Hydroxylamine oxidizes to nitroso derivatives. Use antioxidants (e.g., BHT) in storage.
- Kinetic studies : Perform accelerated stability testing (40°C/75% RH) and model degradation rates using Arrhenius equations .
Basic: How is the crystal structure of this compound determined?
Answer:
- X-ray diffraction : Single crystals grown via slow evaporation (e.g., ethyl acetate/hexane). Data collected at 100 K.
- Structure solution : SHELXT for phase problem resolution.
- Refinement : SHELXL for least-squares refinement against . Report R1 values <0.05 for high-quality data .
Advanced: What challenges arise in solving crystal structures with polymorphism?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
